
6,7-dimethoxy-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,7-Dimethoxy-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one (DMMB) is a heterocyclic compound belonging to the benzoxazinone family. It is a white crystalline powder that is soluble in organic solvents and has a melting point of 145-147°C. DMMB has been used in scientific research applications due to its unique properties. It has a wide range of applications in fields such as organic synthesis, pharmaceuticals, and biochemistry.
作用機序
The mechanism of action of 6,7-dimethoxy-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one is not fully understood. However, it is believed that 6,7-dimethoxy-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one interacts with specific proteins in the cell, leading to a change in the structure and function of the proteins. This change in protein structure and function is thought to be responsible for the biological effects of 6,7-dimethoxy-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one.
Biochemical and Physiological Effects
6,7-dimethoxy-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi, as well as to induce apoptosis in cancer cells. It has also been shown to have anti-inflammatory, antioxidant, and neuroprotective effects.
実験室実験の利点と制限
The use of 6,7-dimethoxy-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one in laboratory experiments has several advantages. It is a relatively inexpensive compound and is easy to synthesize. It is also a stable compound and can be stored for long periods of time without degradation. However, there are some limitations to its use in laboratory experiments. It is a toxic compound and should be handled with care. It is also a volatile compound, and so should be handled in a well-ventilated area.
将来の方向性
There are a number of potential future directions for research on 6,7-dimethoxy-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one. These include further studies of its mechanism of action, studies of its effects on different types of cells and tissues, and studies of its potential applications in medicine and agriculture. Additionally, further studies of its structure-activity relationship may lead to the development of more effective analogues of 6,7-dimethoxy-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one. Finally, research into its potential toxicity and environmental impact should be conducted.
合成法
6,7-dimethoxy-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one can be synthesized through a two-step process. The first step involves the reaction of 4-methyl phenol with o-chlorobenzoyl chloride. This reaction produces 4-methyl-2-chlorobenzoyl chloride. The second step involves the reaction of 4-methyl-2-chlorobenzoyl chloride with dimethoxybenzene. This reaction produces 6,7-dimethoxy-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one.
科学的研究の応用
6,7-dimethoxy-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one has a wide range of applications in scientific research. It has been used as a reagent for organic synthesis, as a model compound for studying the structure-activity relationship of benzoxazinones, and as a chromogenic substrate for β-glucuronidase. It has also been used in studies of the mechanism of action of benzoxazinones on plants and animals.
特性
IUPAC Name |
6,7-dimethoxy-2-(4-methylphenyl)-3,1-benzoxazin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4/c1-10-4-6-11(7-5-10)16-18-13-9-15(21-3)14(20-2)8-12(13)17(19)22-16/h4-9H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYMKWYJOCUGHPB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=CC(=C(C=C3C(=O)O2)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

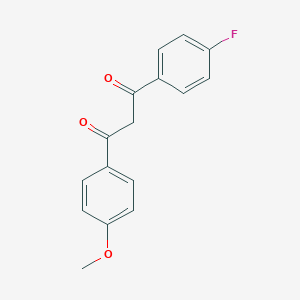
![4-[4-(11-Hydroxyundecoxy)phenyl]benzonitrile](/img/structure/B371262.png)

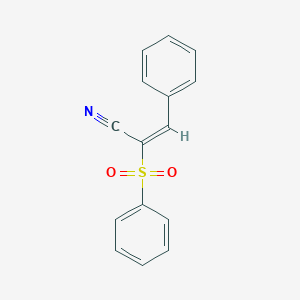
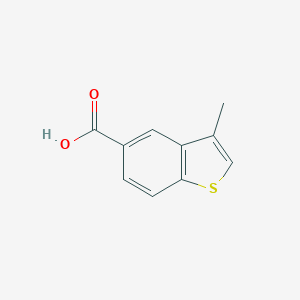
![1-[4'-(Nonyloxy)[1,1'-biphenyl]-4-yl]-1,3-butanedione](/img/structure/B371270.png)
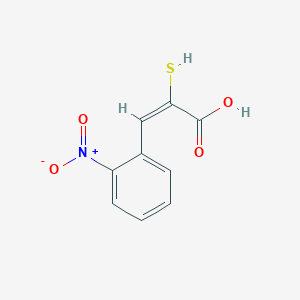
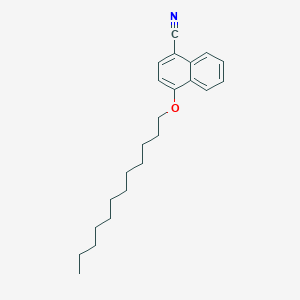
![1-{2-[4-(5-Hexenyloxy)phenyl]vinyl}-4-nitrobenzene](/img/structure/B371276.png)
![4-{[(4-Butylphenyl)imino]methyl}-3-hydroxyphenyl 4-heptylcyclohexanecarboxylate](/img/structure/B371279.png)
![4'-(1-Methylbutyl)[1,1'-biphenyl]-4-yl 3-propylcyclobutanecarboxylate](/img/structure/B371280.png)
![2-Nitro-4'-[(2'-nitro[1,1'-biphenyl]-4-yl)(oxido)diazenyl]-1,1'-biphenyl](/img/structure/B371281.png)
![N-(4-pentylbenzylidene)-N-{4-[(4-pentylbenzylidene)amino]phenyl}amine](/img/structure/B371282.png)
![1-(2'-Fluoro-4''-propyl[1,1':4',1''-terphenyl]-4-yl)-1-pentanone](/img/structure/B371284.png)